Methyl 2-(bromomethyl)thiazole-5-carboxylate
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Overview
Description
Methyl 2-(bromomethyl)thiazole-5-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a bromomethyl group attached to the second carbon of the thiazole ring and a methyl ester group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)thiazole-5-carboxylate typically involves the bromination of a precursor thiazole compound. One common method starts with the thiazole-5-carboxylate, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl
Properties
Molecular Formula |
C6H6BrNO2S |
---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,2H2,1H3 |
InChI Key |
PLHDLUZPTOJFCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)CBr |
Origin of Product |
United States |
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